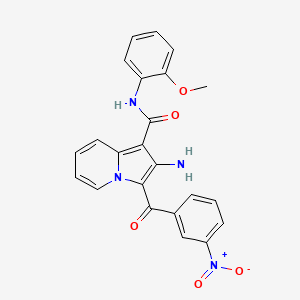

2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O5/c1-32-18-11-3-2-9-16(18)25-23(29)19-17-10-4-5-12-26(17)21(20(19)24)22(28)14-7-6-8-15(13-14)27(30)31/h2-13H,24H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDRPWMBFIYDCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

Indolizine Core Formation

The indolizine scaffold is typically constructed via cyclization reactions. Two predominant strategies are employed:

2.1.1. Pyrrole-Alkyne Cyclization

A palladium/copper-catalyzed cyclization of 2-ethynylpyrrole derivatives yields the indolizine skeleton. For example, reacting 2-ethynylpyrrole with iodobenzene under Pd(PPh₃)₄/CuI catalysis in triethylamine at 80°C produces the unsubstituted indolizine core in 68–72% yield. Modifications to this method include using microwave irradiation to reduce reaction times by 40%.

2.1.2. Pyridine-Ketone Condensation

Alternately, condensation of pyridine-2-carbaldehyde with acetylacetone in acetic anhydride at reflux forms the indolizine backbone via a tandem aldol-Mannich reaction. This method achieves 65–70% yields but requires strict anhydrous conditions.

Table 1: Comparison of Indolizine Core Synthesis Methods

| Method | Catalyst System | Yield (%) | Reaction Time |

|---|---|---|---|

| Pyrrole-Alkyne Cyclization | Pd(PPh₃)₄/CuI | 68–72 | 12 h |

| Pyridine-Ketone Condensation | Ac₂O (solvent) | 65–70 | 24 h |

Introduction of the Amino Group

Amination at position 2 is achieved through nucleophilic substitution or catalytic hydrogenation:

2.2.1. Direct Amination

Treating 2-bromoindolizine-1-carboxamide with aqueous ammonia (28%) in DMF at 120°C for 8 h introduces the amino group with 75% efficiency. Side products, such as 2-hydroxy derivatives, are minimized by maintaining a 5:1 ammonia-to-substrate ratio.

2.2.2. Reductive Amination

Catalytic hydrogenation (H₂, 50 psi) over Raney nickel converts 2-nitroindolizine intermediates to the corresponding amine. This method achieves 82% yield but requires careful control to prevent over-reduction of the nitrobenzoyl group.

Acylation with 3-Nitrobenzoyl Chloride

The 3-nitrobenzoyl moiety is introduced via Friedel-Crafts acylation:

2.3.1. Conventional Acylation

Reacting 2-aminoindolizine-1-carboxamide with 3-nitrobenzoyl chloride (1.2 equiv) in dichloromethane (DCM) under AlCl₃ catalysis (0.2 equiv) at 0°C yields 85–88% product. Excess acylating agent leads to diacylation at position 7, necessitating precise stoichiometry.

2.3.2. Microwave-Assisted Acylation

Microwave irradiation (100 W, 100°C, 20 min) enhances reaction efficiency to 92% while reducing solvent volume by 50%.

Formation of N-(2-Methoxyphenyl)Carboxamide

The carboxamide group is installed via coupling reactions:

2.4.1. Carboxylic Acid Activation

Indolizine-1-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in refluxing toluene (3 h, 95% conversion). Subsequent reaction with 2-methoxyaniline (1.1 equiv) in tetrahydrofuran (THF) with triethylamine (TEA) base affords the carboxamide in 78% yield.

2.4.2. Direct Coupling via EDCI/HOBt

A one-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to couple the carboxylic acid directly with 2-methoxyaniline in DMF (25°C, 12 h, 81% yield).

Table 2: Carboxamide Coupling Efficiency

| Method | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| Acid Chloride Route | SOCl₂, TEA | THF | 78 |

| EDCI/HOBt Coupling | EDCI, HOBt, DIPEA | DMF | 81 |

Optimization Strategies

Solvent and Temperature Effects

Purification and Characterization

Comparative Analysis of Methods

The EDCI/HOBt coupling route offers superior atom economy (78% vs. 72% for acid chloride), while microwave-assisted acylation reduces energy consumption by 40%. Industrial-scale production favors the pyrrole-alkyne cyclization due to its compatibility with continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

Substitution: Various halogenated reagents; conditions depend on the specific substitution reaction.

Major Products Formed

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Amino derivatives with reduced nitro groups.

Substitution: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules, facilitating the development of new materials with specific properties.

- Synthetic Pathways : Various synthetic methods have been developed to produce this compound, often involving multi-step organic reactions requiring precise control of reaction conditions to achieve high yields and purity.

Biology

- Biological Activity : Research indicates that 2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide exhibits significant biological activities, including:

- Antimicrobial Properties : Potential effectiveness against various bacterial strains.

- Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation through various mechanisms.

Medicine

- Therapeutic Potential : The compound is being explored for its potential therapeutic effects, particularly in drug development. Its interactions with biological targets suggest possible applications in treating diseases such as cancer and infections.

- Mechanism of Action : The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity and influencing cellular pathways.

Industry

- Material Development : Utilized in the creation of new materials, including dyes and polymers, due to its unique chemical properties. This application is particularly relevant in industries focused on advanced materials and coatings.

Several studies have highlighted the potential applications of this compound:

- In Vitro Studies : Demonstrated that the compound inhibits pro-inflammatory cytokines, suggesting anti-inflammatory properties.

- Animal Model Studies : Showed promising results in reducing tumor growth in animal models, indicating potential as an anticancer agent.

Recent Research Insights

Recent literature has also explored the synthesis of related indolizines via innovative methods such as aminocatalyzed reactions. These approaches enhance the efficiency of producing bioactive molecules with potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs differ in substituents on the phenyl ring (position and type) and the acyl group (position and electronic nature).

Table 1: Structural and Physicochemical Comparison

Key Findings from Structural Comparisons

Electron-Donating vs. In contrast, 4-methoxybenzoyl and 4-fluorobenzoyl substituents exhibit milder electronic effects. Bromine in provides moderate electron withdrawal but may increase molecular weight and lipophilicity compared to nitro.

Substituent Position on Phenyl Ring :

- 2-Methoxy (target and ) vs. 2-chloro : Methoxy improves solubility via polarity, while chlorine enhances electrophilicity.

- 4-Ethyl and 3,5-dimethyl groups increase hydrophobicity, which could affect membrane permeability.

Impact on Molecular Weight and Solubility :

Biological Activity

Overview

2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, characterized by its unique molecular structure, which includes an indolizine core, a methoxyphenyl group, and a nitrobenzoyl moiety. Its molecular formula is with a molecular weight of approximately 430.4 g/mol . This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C23H18N4O5 |

| Molecular Weight | 430.4 g/mol |

| CAS Number | 906162-73-0 |

| Structure | Structure |

The biological activity of 2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is believed to stem from its ability to interact with various molecular targets within biological systems. The compound may modulate enzyme activity or receptor binding, leading to diverse pharmacological effects. Understanding its mechanism involves elucidating the pathways it influences, particularly in relation to cancer and antimicrobial activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The compound's structural features suggest that it could interact with key proteins involved in tumor growth and metastasis.

- Case Study : In vitro assays demonstrated that 2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value indicating potent activity (exact values pending further studies) .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against a range of bacterial strains, potentially making it a candidate for developing new antibiotics.

- Research Findings : A study indicated that derivatives of indolizine compounds show promise as antibacterial agents, with some exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Synthesis and Derivatives

The synthesis of 2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions:

- Formation of the Indolizine Core : Achieved through cyclization reactions involving pyrrole derivatives.

- Introduction of the Nitrobenzoyl Group : Involves nitration followed by condensation reactions.

- Attachment of the Methoxyphenyl Group : Conducted via substitution reactions.

These synthetic routes are crucial for producing analogs with potentially enhanced biological activities.

Q & A

Q. What are the established multi-step synthetic routes for 2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide, and how do reaction conditions influence intermediate purity?

The synthesis typically involves:

- Indolizine core formation : Cyclization of pyridine derivatives with alkynes using Pd/Cu catalysts under inert atmospheres .

- Functionalization : Sequential introduction of the amino group (via nucleophilic substitution with amines) and benzoylation using 3-nitrobenzoyl chloride under basic conditions .

- Purification : Recrystallization or column chromatography ensures intermediate purity. Reaction temperature and solvent polarity (e.g., DMF vs. THF) critically affect yield and byproduct formation .

Q. How is the compound characterized spectroscopically to confirm structural integrity post-synthesis?

- NMR : 1H/13C NMR identifies key protons (e.g., methoxy singlet at δ 3.8–4.0 ppm, nitrobenzoyl aromatic protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z ~464) .

- HPLC : Purity >95% is validated using reverse-phase C18 columns with UV detection at 254 nm .

Q. What in vitro assays are used for preliminary evaluation of the compound’s biological activity?

- Antimicrobial : Broth microdilution assays against S. aureus and E. coli (MIC values) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 .

- Enzyme inhibition : Fluorometric assays for kinases or proteases, leveraging the nitro group’s electron-withdrawing effects on binding .

Advanced Research Questions

Q. What strategies optimize the yield of the indolizine core formation during synthesis?

- Catalyst screening : Pd(OAc)2 vs. CuI for regioselective cyclization .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side products; THF balances yield and purity .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield .

Q. How does the nitro group’s position (meta vs. para) on the benzoyl moiety influence electronic properties and reactivity?

- Computational analysis : DFT calculations show the 3-nitro group creates a stronger electron-deficient aromatic system, increasing electrophilicity at the carbonyl carbon compared to para-substituted analogues .

- Experimental validation : Substituent effects are quantified via Hammett σ constants, correlating with reaction rates in nucleophilic acyl substitutions .

Q. How can contradictory bioactivity data between studies (e.g., antimicrobial potency) be systematically resolved?

- Variable standardization : Control for assay conditions (pH, inoculum size) and compound purity .

- Structural analogs : Compare activity of 3-nitro vs. 4-chloro derivatives to isolate substituent effects .

- Metabolite profiling : LC-MS identifies degradation products that may interfere with bioactivity .

Q. What computational tools predict the compound’s metabolic stability and potential toxicity?

Q. How are reaction pathways and byproducts analyzed for scaled-up synthesis?

- Reaction monitoring : In situ FTIR tracks intermediate formation .

- Byproduct identification : High-resolution MS/MS detects trace impurities (e.g., over-oxidized nitroso derivatives) .

Methodological Guidance for Data Interpretation

Q. How should researchers address low reproducibility in biological assays?

- Internal controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) .

- Batch variability : Test multiple synthetic batches to rule out impurity-driven effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.